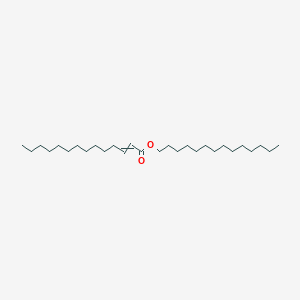
Tetradecyl tetradec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl tetradec-2-enoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl tetradec-2-enoate typically involves the esterification reaction between tetradecanoic acid and tetradecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of continuous flow reactors also enables better control over reaction parameters such as temperature and pressure, which are crucial for optimizing the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form tetradecanoic acid.
Reduction: Reduction of the ester yields tetradecanol.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecyl tetradec-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of tetradecyl tetradec-2-enoate involves its interaction with cellular membranes. The long carbon chain of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the ester group can undergo hydrolysis to release tetradecanoic acid and tetradecanol, which may have their own biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl acetate: Similar in structure but with an acetate group instead of the tetradec-2-enoate group.
Tetradecyl prop-2-enoate: Another ester with a different alkyl chain length and unsaturation.
Tetradec-2-enal: An aldehyde with a similar carbon chain length but different functional group.
Uniqueness
Tetradecyl tetradec-2-enoate is unique due to its specific ester group and long carbon chain, which confer distinct chemical and physical properties Its ability to integrate into lipid bilayers and affect membrane properties sets it apart from other similar compounds
Propriétés
Numéro CAS |
71801-88-2 |
|---|---|
Formule moléculaire |
C28H54O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
tetradecyl tetradec-2-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3 |
Clé InChI |
YVTOLJVMIWTRRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


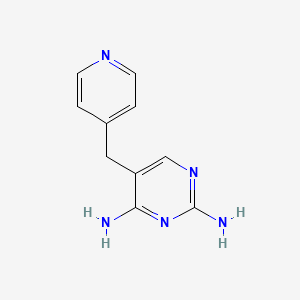
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
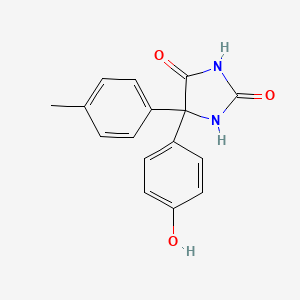

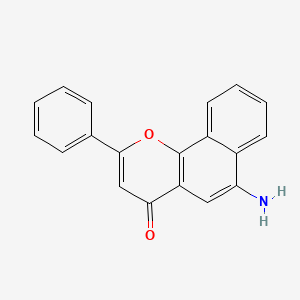
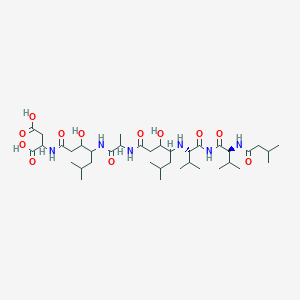
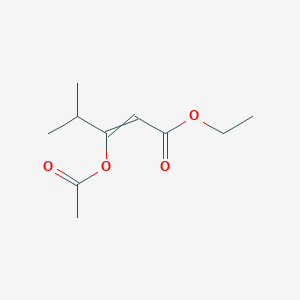
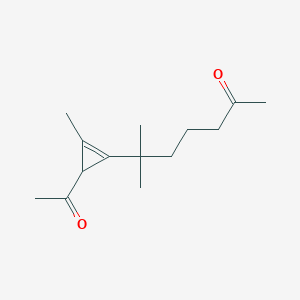
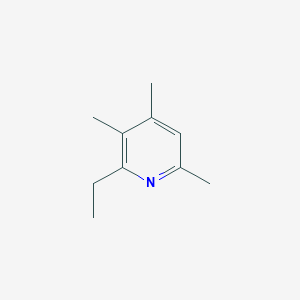
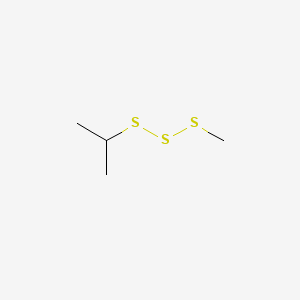
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
